A Technical Guide to 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Potential Applications
A Technical Guide to 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Compound Identification and Properties
Direct experimental data for 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is scarce. However, the properties of its immediate precursor, 5-Fluoro-2-methyl-1H-indole, are well-documented and provide a foundation for understanding the target molecule.
Table 1: Physicochemical Properties of 5-Fluoro-2-methyl-1H-indole
| Property | Value | Reference |
| CAS Number | 399-72-4 | [1][2][3][4] |
| Molecular Formula | C₉H₈FN | [1][2] |
| Molecular Weight | 149.17 g/mol | [1] |
| Appearance | Light yellow to brown solid/powder/crystal | [2][4] |
| Melting Point | 98-101 °C | [2] |
| Boiling Point | 112-120 °C | [2] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid. | [2] |
The introduction of a formyl group at the C3 position via the Vilsmeier-Haack reaction is expected to increase the molecular weight and melting point of the resulting 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde. The aldehyde functionality will also alter its reactivity, making it a versatile intermediate for further chemical modifications.
Synthesis Protocol: Vilsmeier-Haack Formylation
The most direct and widely used method for the C3-formylation of electron-rich indoles is the Vilsmeier-Haack reaction.[5][6][7][8][9] The following is a detailed experimental protocol for the synthesis of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde from 5-Fluoro-2-methyl-1H-indole.
2.1. Materials and Reagents
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5-Fluoro-2-methyl-1H-indole
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous sodium sulfate
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Ice
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Reflux condenser
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Standard glassware for extraction and purification
2.2. Experimental Procedure
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Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous N,N-dimethylformamide (3 equivalents) to 0 °C in an ice bath. To this, add phosphorus oxychloride (1.2 equivalents) dropwise with stirring, ensuring the temperature is maintained below 5 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.
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Formylation Reaction: Dissolve 5-Fluoro-2-methyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion of the reaction, cool the mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This hydrolysis step converts the intermediate iminium salt to the aldehyde.
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Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: The crude 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Logical Workflow for Synthesis and Biological Screening
The following diagram illustrates the proposed synthetic pathway and a general workflow for the subsequent biological evaluation of the target compound.
Caption: Synthetic and screening workflow.
Potential Applications in Drug Discovery
Indole-3-carboxaldehyde derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a fluorine atom can enhance the metabolic stability and binding affinity of a molecule to its biological target. Therefore, 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is a promising scaffold for the development of novel therapeutic agents. Its aldehyde functionality serves as a convenient handle for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and chalcones, for structure-activity relationship (SAR) studies.
References
- 1. 5-Fluoro-2-methylindole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. 5-Fluoro-2-methylindole CAS#: 399-72-4 [m.chemicalbook.com]
- 3. 399-72-4|5-Fluoro-2-methylindole|BLD Pharm [bldpharm.com]
- 4. 5-Fluoro-2-methylindole | 399-72-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
